molecular formula C21H26ClN5O B584652 4-Ethyl trazodone CAS No. 1346599-35-6

4-Ethyl trazodone

Cat. No.: B584652
CAS No.: 1346599-35-6
M. Wt: 399.923
InChI Key: FAKVJGFSBCIPNY-UHFFFAOYSA-N
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Description

4-Ethyl trazodone is a derivative of trazodone, a triazolopyridine serotonin receptor antagonist and reuptake inhibitor (SARI) antidepressant . It is a compound with the molecular formula C21H26ClN5O .


Synthesis Analysis

The synthesis of trazodone and its derivatives involves complex chemical processes. An improved process for the preparation of trazodone hydrochloride has been described, which provides the product with a total amount of 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine as an impurity .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazolopyridine ring. The InChI representation of the molecule is 1S/C21H26ClN5O/c1-2-17-7-8-18 (16-19 (17)22)25-14-12-24 (13-15-25)9-5-11-27-21 (28)26-10-4-3-6-20 (26)23-27/h3-4,6-8,10,16H,2,5,9,11-15H2,1H3 .


Chemical Reactions Analysis

Trazodone and its derivatives, including this compound, are involved in a variety of chemical reactions. These reactions are largely influenced by the presence of the triazolopyridine ring and the various functional groups attached to it .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 399.9 g/mol. It has a computed XLogP3-AA value of 3.6, indicating its lipophilicity. It has no hydrogen bond donors and four hydrogen bond acceptors. The compound has six rotatable bonds. Its exact mass and monoisotopic mass are both 399.1825882 g/mol. The topological polar surface area of the molecule is 42.4 Ų .

Scientific Research Applications

Trazodone's Mechanism in Parkinson's Disease Trazodone, an antidepressant with affinity for serotonin receptors and alpha-adrenoceptors, may alleviate l-DOPA-induced dyskinesia and psychosis in Parkinson's disease (PD), as evidenced by a study on parkinsonian non-human primates. The research showed that trazodone significantly reduced dyskinesia and psychosis-like behaviors in marmosets treated with l-DOPA, although it worsened parkinsonian disability and shortened the duration of l-DOPA's anti-parkinsonian action. This suggests trazodone's potential for treating PD symptoms, albeit with concerns regarding its impact on motor functions (Hamadjida et al., 2018).

Trazodone's Off-Label Uses and Potential Despite being FDA-approved for depression, trazodone is frequently prescribed off-label for insomnia, anxiety disorders, and other conditions due to its unique pharmacological profile. It has shown utility in treating bulimia, alcohol dependence, fibromyalgia, central nervous system degenerative diseases, schizophrenia, chronic pain, diabetic neuropathy, and sexual dysfunction. However, the scientific evidence supporting many of these off-label uses remains limited, highlighting the need for further research to validate trazodone's efficacy across these diverse applications (Bossini et al., 2012).

Enhancement of Serotonergic Neurotransmission Sustained administration of trazodone enhances serotonergic neurotransmission by acting on 5-HT receptors and the serotonin transporter, potentially explaining its effectiveness in treating major depression. Electrophysiological studies in rats demonstrated that prolonged trazodone treatment increases synaptic serotonin levels and decreases the inhibitory function of terminal 5-HT1B autoreceptors on serotonin release, supporting its antidepressant action (Ghanbari et al., 2010).

Electrochemical Sensing and Pharmaceutical Analysis Research on electrochemical sensors for trazodone highlights its potential for precise measurement in pharmaceutical formulations. Studies have developed sensors using β-cyclodextrin, γ-cyclodextrin, and 4-tert-butylcalix[8]arene as ionophores for detecting trazodone, demonstrating their utility in assuring the quality of trazodone preparations and facilitating its pharmacological study (Alrabiah et al., 2019).

Trazodone in Major Depressive Disorder (MDD) Trazodone's role in treating MDD is well-established, with studies comparing its antidepressant efficacy to other drug classes like TCAs, SSRIs, and SNRIs. Its serotonin receptor antagonist and reuptake inhibitor (SARI) properties may address tolerability issues linked to second-generation antidepressants, such as insomnia and anxiety. Recent developments in prolonged-release formulations of trazodone could further enhance its clinical utility for MDD patients, offering an improved tolerability profile and potentially increasing patient compliance (Fagiolini et al., 2012).

Mechanism of Action

Target of Action

4-Ethyl trazodone, a derivative of trazodone, primarily targets serotonin receptors, histamine receptors, and alpha-1 adrenergic receptors . These receptors play a crucial role in regulating mood, sleep, and various other physiological processes.

Mode of Action

This compound acts as a serotonin uptake inhibitor, thereby increasing the concentration of serotonin in the synaptic cleft . It also blocks histamine and alpha-1 adrenergic receptors, which contributes to its sedative effects . The compound’s interaction with these targets results in changes in neuronal signaling and neurotransmitter balance, which can alleviate symptoms of depression and anxiety .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the serotonin pathway by inhibiting the reuptake of serotonin, leading to increased serotonin levels . It also impacts the histaminergic and adrenergic pathways by blocking histamine and alpha-1 adrenergic receptors, respectively . These actions can lead to downstream effects such as improved mood, reduced anxiety, and enhanced sleep .

Result of Action

The molecular and cellular effects of this compound’s action include increased serotonin levels in the synaptic cleft, decreased histamine and adrenergic signaling, and potential changes in neuronal function . These effects can lead to improvements in mood, sleep, and overall mental health .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its pharmacokinetics and pharmacodynamics, potentially leading to drug-drug interactions . Additionally, individual patient characteristics such as age, sex, genetic factors, and overall health status can also affect the compound’s action .

Safety and Hazards

Trazodone is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Properties

IUPAC Name

2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O/c1-2-17-7-8-18(16-19(17)22)25-14-12-24(13-15-25)9-5-11-27-21(28)26-10-4-3-6-20(26)23-27/h3-4,6-8,10,16H,2,5,9,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKVJGFSBCIPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)N2CCN(CC2)CCCN3C(=O)N4C=CC=CC4=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346599-35-6
Record name 4-Ethyl trazodone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346599356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-ETHYL TRAZODONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9352R70E9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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